Cas no 380423-71-2 (N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide)
![N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/380423-71-2x500.png)
N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- (E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- (2E)-N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- STK949924
- N-(2-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- Z56819726
- AKOS001024476
- EN300-26590119
- 380423-71-2
- N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide
-
- インチ: 1S/C22H23ClN2O3/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-6-5-8-18(19)23/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3,(H,25,26)
- InChIKey: BFGWAEOHZSRFQH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1Cl)(=O)C(C#N)=CC1=CC=C(OCCCCC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 398.1397203g/mol
- どういたいしつりょう: 398.1397203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 591.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 9.99±0.70(Predicted)
N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590119-0.05g |
380423-71-2 | 90% | 0.05g |
$246.0 | 2023-09-13 |
N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamideに関する追加情報
N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide: A Comprehensive Overview
The compound with CAS No 380423-71-2, known as N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and chemical engineering.
Structural Analysis and Key Features
The molecular structure of N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide is characterized by a combination of functional groups that contribute to its versatile properties. The presence of a chlorophenyl group introduces electronic effects that can influence the molecule's reactivity and stability. The cyano group adds rigidity to the structure and enhances its ability to participate in hydrogen bonding, which is crucial for bioavailability in pharmaceutical applications.
One of the most notable features of this compound is the substituted phenyl ring at the 3-position of the propenenamide group. This ring contains both a methoxy group and a pentyloxy group, which are electron-donating substituents. These groups not only increase the molecule's hydrophilicity but also play a significant role in modulating its pharmacokinetic properties, making it an attractive candidate for drug delivery systems.
Recent Research and Applications
Recent studies have highlighted the potential of N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide in the development of novel therapeutic agents. Researchers have explored its role as a lead compound in the design of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The molecule's ability to bind to specific protein targets with high affinity has been validated through computational docking studies and in vitro assays.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique combination of functional groups makes it an ideal candidate for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored properties such as enhanced mechanical strength or thermal stability.
Synthesis and Optimization
The synthesis of N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, improving yield and reducing production costs.
One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct key intermediates. This method not only enhances the efficiency of the synthesis but also allows for greater control over the stereochemistry of the final product, which is essential for achieving desired biological activity.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-propenamide is crucial for its responsible use. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity when administered at recommended doses. However, further long-term studies are required to fully assess its safety profile.
From an environmental perspective, researchers have evaluated the biodegradability of this compound under various conditions. Results suggest that it has moderate biodegradability, which aligns with current environmental regulations regarding chemical waste management.
Future Directions
Conclusion
380423-71-2 (N-(2-Chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide) 関連製品
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